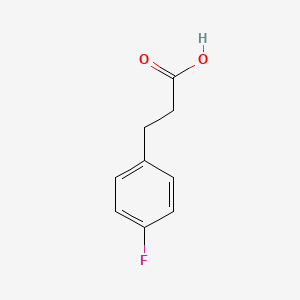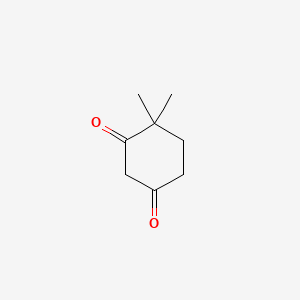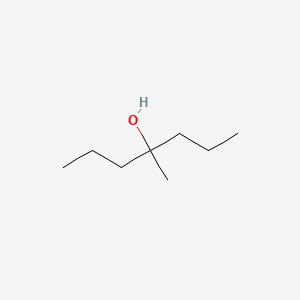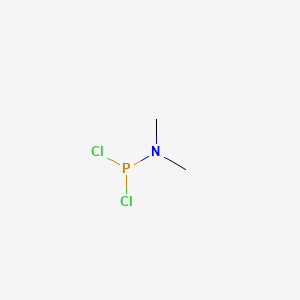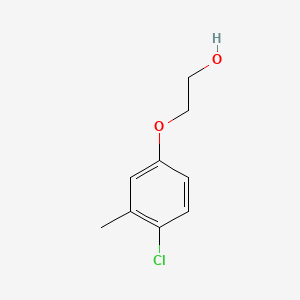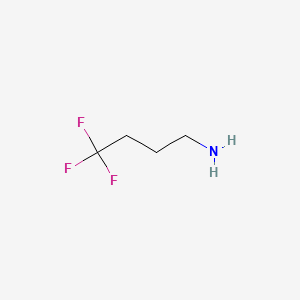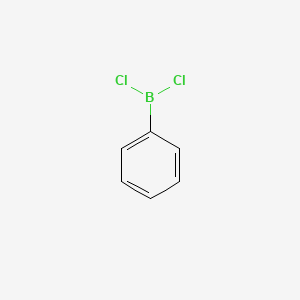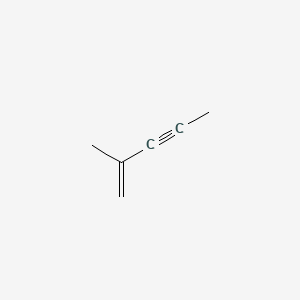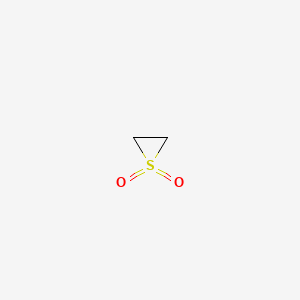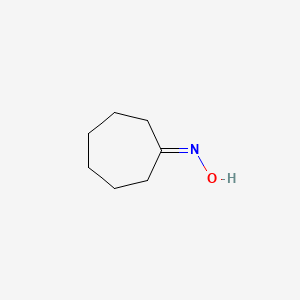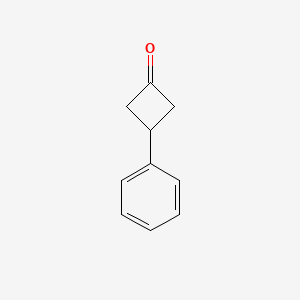
3-Phenylcyclobutanone
概要
説明
3-Phenylcyclobutanone is a bicyclic organic compound that consists of a cyclobutanone ring fused with a phenyl group . It has a molecular formula of C10H10O .
Synthesis Analysis
3-Phenylcyclobutanone can be synthesized from 2,2-dichloro3-phenylcyclobutenone .Molecular Structure Analysis
The molecular structure of 3-Phenylcyclobutanone consists of a cyclobutanone ring fused with a phenyl group . The average mass is 146.186 Da and the monoisotopic mass is 146.073166 Da .Chemical Reactions Analysis
3-Phenylcyclobutanone is involved in the Baeyer–Villiger oxidation, which is catalyzed by a cationic Co (III) (salen) complex and chiral N1, N10 -ethylene-bridged flavinium salts . The oxidation of 3-phenylcyclobutanone affords the corresponding lactones .Physical And Chemical Properties Analysis
3-Phenylcyclobutanone has a boiling point of 258.0±29.0 °C at 760 mmHg, a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 49.6±3.0 kJ/mol, and a flash point of 105.8±19.2 °C .科学的研究の応用
Synthesis of γ-butyrolactones
3-Phenylcyclobutanone can be used in the synthesis of γ-butyrolactones . γ-Butyrolactones are important because they are found in several natural products and pharmaceuticals.
Synthesis of 2,4-bis(dimethylaminomethyl)-3-phenylcyclobutane
Another application of 3-Phenylcyclobutanone is in the synthesis of 2,4-bis(dimethylaminomethyl)-3-phenylcyclobutane . This compound could have potential applications in various chemical reactions due to its unique structure.
Baeyer–Villiger Oxidation
3-Phenylcyclobutanone can be used in the Baeyer–Villiger oxidation . This reaction is a useful tool for accessing esters and lactones, which are frequently used as synthetic building blocks.
Catalyst for Asymmetric Reactions
The compound can also be used in the development of catalysts for asymmetric reactions . This is particularly useful in the synthesis of chiral molecules, which are important in the pharmaceutical industry.
Mechanistic Investigation
3-Phenylcyclobutanone can be used in mechanistic investigations to broaden the scope of catalytic systems and aid in catalyst design . This is crucial in the development of more efficient and selective catalysts.
Synthesis of Structurally Diverse Products
The enantioselective Baeyer–Villiger reaction of symmetric cyclobutanones like 3-Phenylcyclobutanone is appealing because of its ease of synthesis, enhanced reactivity, and the growing number of subsequent transformations of the γ-lactone product . This enables rapid access to structurally diverse products, which is beneficial in drug discovery and development.
作用機序
Target of Action
It’s known that the compound is used in various chemical reactions, indicating that its targets could be a range of different molecules depending on the specific reaction .
Mode of Action
3-Phenylcyclobutanone is involved in several chemical reactions. For instance, it participates in the asymmetric Baeyer–Villiger reaction catalyzed by a cationic Co (III) (salen) complex . In this reaction, 3-Phenylcyclobutanone interacts with the catalyst to undergo oxidation and rearrangement .
Biochemical Pathways
One of the key biochemical pathways involving 3-Phenylcyclobutanone is the Baeyer–Villiger oxidation. This reaction is catalyzed by flavinium-cinchona alkaloid ion-pair catalysts, leading to the formation of corresponding lactones . The reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .
Result of Action
The result of 3-Phenylcyclobutanone’s action in the Baeyer–Villiger oxidation is the formation of lactones . Lactones are cyclic esters that can be used in various chemical syntheses .
Action Environment
The action of 3-Phenylcyclobutanone can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the efficiency and selectivity of the Baeyer–Villiger oxidation can be affected by the reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-phenylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQSFCUGCAZOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200767 | |
| Record name | 3-Phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylcyclobutanone | |
CAS RN |
52784-31-3 | |
| Record name | 3-Phenylcyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 3-Phenylcyclobutanone?
A1: Several methods have been explored to synthesize 3-Phenylcyclobutanone. One approach involves the catalytic hydrogenation of either 1,1-difluoro-2,2-dichloro-3-phenylcyclobutane or 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene over a palladium-on-charcoal catalyst. [] Another method utilizes a one-step reaction of phenylacetyl chloride with diazomethane. []
Q2: How does the presence of substituents on the cyclobutanone ring influence the photochemical reactivity of 3-phenylcyclobutanones?
A2: Studies on 2,2-dimethyl-1-phenyl-1,3-diketones, which contain the 3-phenylcyclobutanone moiety, reveal that irradiation can lead to both type I cleavage products and type II cyclization products. [] Interestingly, the ratio of these products changes depending on the substituent at the 3-position of the cyclobutanone ring. Specifically, a 3-isopropyl substituent favors type II cyclization (forming 3-hydroxy-2,2,4,4-tetramethyl-3-phenylcyclobutanone) compared to a 3-ethyl group.
Q3: Can 3-phenylcyclobutanone undergo ring-opening reactions, and what are the products formed?
A3: Yes, 3-phenylcyclobutanone can undergo ring-opening reactions under specific conditions. Treatment with dilute aqueous sodium hydroxide leads to the formation of benzoylacetone. [] When reacted in boiling acetic acid, β-methyl-trans-cinnamic acid is produced. []
Q4: What is the stereochemical outcome of the reduction of 3-phenylcyclobutanone and related compounds?
A4: Catalytic hydrogenation of 3-phenylcyclobut-2-enone yields 3-phenylcyclobutanone. [] Further reduction of this ketone or the corresponding alcohol, 2-chloro-3-phenylcyclobut-2-enol, using catalytic hydrogenation yields predominantly cis-3-phenylcyclobutanol. []
Q5: How does the structure of 3-phenylcyclobutanone impact its reactivity in Baeyer-Villiger oxidations?
A5: Research indicates that chiral cationic palladium(II) 2-(phosphinophenyl)pyridine complexes can act as effective catalysts for the asymmetric Baeyer-Villiger oxidation of 3-phenylcyclobutanone. [] This reaction exhibits good enantioselectivity, highlighting the potential for synthesizing enantioenriched lactones from prochiral cyclobutanones.
Q6: Can you describe a specific application of 3-phenylcyclobutanone in organic synthesis?
A6: 3-Phenylcyclobutanone serves as a key starting material in the enantioselective synthesis of 3,4-disubstituted butyrolactones. [] The process hinges on the enantioselective deprotonation of 3-phenylcyclobutanone, demonstrating its utility in constructing chiral building blocks for more complex molecules.
Q7: How does the reaction of 3-phenylcyclobutanone with nitrosobenzene differ from that of other substituted cyclobutanones?
A7: While 3-ethoxy-2-alkylcyclobutanones react with nitrosobenzene in the presence of Me3SiOTf to yield 6-alkyl-2-phenyl-2H-1,2-oxazin-5(6H)-ones, 3-phenylcyclobutanones follow a different reaction pathway. [] Instead, they primarily form γ,δ-unsaturated hydroxamic acid derivatives via cleavage of a cyclobutanone C1–C2 bond.
Q8: What insights can Nuclear Magnetic Resonance (NMR) spectroscopy provide about the structure of 3-phenylcyclobutanone derivatives?
A8: Detailed analysis of the 1H NMR spectrum of 2-t-butyl-2-cyano-3-phenylcyclobutanone, a 3-phenylcyclobutanone derivative, provides valuable stereochemical information. [] This technique allows for the determination of the relative configuration of substituents on the cyclobutanone ring.
Q9: Are there any reported biological transformations involving 3-phenylcyclobutanone?
A9: Studies have shown that a novel Baeyer–Villigerase enzyme can facilitate the stereospecific oxidation of 3-phenylcyclobutanone. [] This finding highlights the potential for utilizing biocatalysts to achieve chemo- and enantioselective transformations of 3-phenylcyclobutanone derivatives.
Q10: Have any computational studies been conducted on 3-phenylcyclobutanone or its derivatives?
A10: Yes, simple molecular orbital calculations (LCAO) have been employed to estimate the electron delocalization energies of various small-ring compounds, including phenyl-substituted cyclobutenes and cyclobutenones, such as those related to 3-phenylcyclobutanone. [] These calculations offer insights into the relative stability and potential reactivity of these systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)
